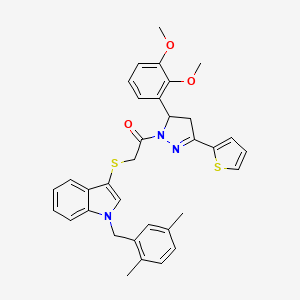
1-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)ethanone is a useful research compound. Its molecular formula is C34H33N3O3S2 and its molecular weight is 595.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)ethanone is a complex organic molecule that belongs to the class of pyrazoles. Pyrazoles are recognized for their diverse biological activities and have been extensively studied in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activities associated with this specific compound, supported by relevant data tables and research findings.
The molecular formula of the compound is C36H36N6O5S2 with a molecular weight of 696.85 g/mol. The structure features multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C36H36N6O5S2 |
| Molecular Weight | 696.85 g/mol |
| LogP | 6.3684 |
| Polar Surface Area | 100.603 Ų |
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:
- Anticancer : Pyrazoles have shown potential as anticancer agents through various mechanisms such as inhibition of tumor cell proliferation and induction of apoptosis.
- Anti-inflammatory : Many pyrazole derivatives act as COX inhibitors, reducing inflammation and pain.
- Antibacterial and Antifungal : Some compounds demonstrate significant antibacterial and antifungal properties, making them candidates for treating infections.
- Neuroprotective : Certain pyrazoles have been identified to possess neuroprotective effects, potentially aiding in neurodegenerative diseases.
Anticancer Activity
A study highlighted the antiproliferative effects of pyrazole derivatives against various cancer cell lines. For instance, compounds similar to our target compound exhibited IC50 values in the low micromolar range against breast cancer cells (MCF-7) and lung cancer cells (A549) .
Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory properties through in vivo models. In a carrageenan-induced paw edema model, it demonstrated a significant reduction in edema comparable to standard anti-inflammatory drugs like diclofenac .
Antibacterial Activity
Research has shown that pyrazole derivatives can effectively inhibit the growth of Gram-positive and Gram-negative bacteria. The target compound was tested against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MIC) below 50 µg/mL .
Case Studies
- Anticancer Study : A derivative structurally similar to the target compound was tested on various tumor cell lines. It displayed selective cytotoxicity towards cancer cells while sparing normal cells, indicating its potential as a targeted therapy .
- Anti-inflammatory Assessment : In another study, the compound was administered to rats with induced inflammation. The results indicated a dose-dependent reduction in inflammatory markers (e.g., TNF-alpha and IL-6), supporting its use as an anti-inflammatory agent .
- Antibacterial Evaluation : The compound's effectiveness against bacterial strains was assessed using disk diffusion methods. The results showed significant inhibition zones around the disks containing the compound, indicating strong antibacterial activity .
Properties
IUPAC Name |
1-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H33N3O3S2/c1-22-14-15-23(2)24(17-22)19-36-20-32(25-9-5-6-11-28(25)36)42-21-33(38)37-29(18-27(35-37)31-13-8-16-41-31)26-10-7-12-30(39-3)34(26)40-4/h5-17,20,29H,18-19,21H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZUNNDLPFSXIAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=C(C3=CC=CC=C32)SCC(=O)N4C(CC(=N4)C5=CC=CS5)C6=C(C(=CC=C6)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H33N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
595.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














